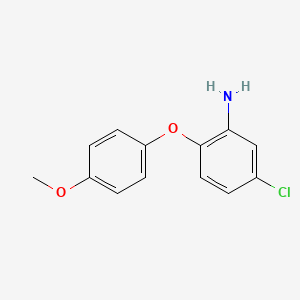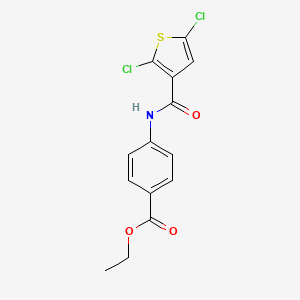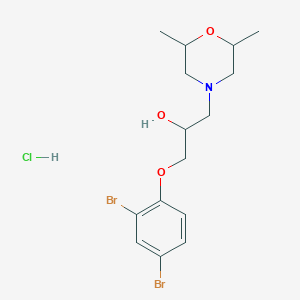
5-Chloro-2-(4-methoxyphenoxy)aniline
Übersicht
Beschreibung
5-Chloro-2-(4-methoxyphenoxy)aniline is a chemical compound with the molecular formula C13H12ClNO2 and a molecular weight of 249.69 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a chlorine atom and a methoxyphenoxy group. The methoxyphenoxy group itself consists of a benzene ring substituted with a methoxy group and connected to the parent structure through an oxygen atom .Physical And Chemical Properties Analysis
This compound is a powder that should be stored at room temperature .Wissenschaftliche Forschungsanwendungen
5-Chloro-2-(4-methoxyphenoxy)aniline has a wide range of applications in scientific research. It is used as a reagent in the synthesis of various compounds, such as dyes, pharmaceuticals, and agrochemicals. It is also used as an intermediate in the synthesis of other compounds, such as phenylhydrazines, phenylhydrazones, and quinolines. This compound is also used as a reactant in the synthesis of various polymers, such as polyurethanes and polyamides. In addition, this compound is used as a reactant in the synthesis of various organic compounds, such as amides, esters, and nitriles.
Wirkmechanismus
Target of Action
Anilines and their derivatives are known to interact with various biological targets, including enzymes and receptors, depending on their specific chemical structure .
Mode of Action
Anilines and their derivatives can interact with their targets through various mechanisms, such as direct binding or inhibition . The presence of the chloro and methoxyphenoxy groups may influence the compound’s interaction with its targets.
Biochemical Pathways
Anilines can participate in various biochemical reactions, including nucleophilic substitution and reduction . The compound’s impact on these pathways can lead to downstream effects on cellular processes.
Pharmacokinetics
The compound’s molecular weight (2497 g/mol ) suggests it may have suitable properties for absorption and distribution. The presence of the chloro and methoxyphenoxy groups may influence its metabolism and excretion.
Result of Action
Anilines and their derivatives can have various effects on cells, depending on their specific chemical structure and the nature of their interaction with cellular targets .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Chloro-2-(4-methoxyphenoxy)aniline. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with its targets . .
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 5-Chloro-2-(4-methoxyphenoxy)aniline in lab experiments is its low cost and availability. In addition, it is relatively easy to synthesize and is not toxic or irritating. However, this compound is not as reactive as some other compounds, which can limit its use in certain applications.
Zukünftige Richtungen
There are many potential future directions for 5-Chloro-2-(4-methoxyphenoxy)aniline. One potential direction is the development of new methods for synthesizing the compound. Another potential direction is the development of new applications for the compound, such as in the synthesis of drugs and agrochemicals. In addition, further research into the biochemical and physiological effects of this compound could lead to new insights into its potential therapeutic uses. Finally, research into the mechanism of action of this compound could lead to new methods for synthesizing other compounds.
Safety and Hazards
The compound is classified as dangerous, with hazard statements including H302, H315, H317, H318, H335, and H351 . These codes indicate that the compound is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, may cause respiratory irritation, and is suspected of causing cancer . Precautionary measures should be taken when handling this compound .
Eigenschaften
IUPAC Name |
5-chloro-2-(4-methoxyphenoxy)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2/c1-16-10-3-5-11(6-4-10)17-13-7-2-9(14)8-12(13)15/h2-8H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOKCOIMRDYVYNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601275486 | |
| Record name | 5-Chloro-2-(4-methoxyphenoxy)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601275486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
62966-75-0 | |
| Record name | 5-Chloro-2-(4-methoxyphenoxy)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62966-75-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-2-(4-methoxyphenoxy)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601275486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(4-acetylphenyl)-2-((4-(3-chlorophenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2903855.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)urea](/img/structure/B2903857.png)
![1-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-3-(2-phenoxyethyl)urea](/img/structure/B2903858.png)
![2-hydroxy-8-methyl-N-(4-methylbenzyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2903860.png)
![N-(butan-2-yl)-3-{4-[(4-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide](/img/structure/B2903861.png)
![[1-Benzyl-2-(hydroxymethyl)azetidin-2-yl]methanol](/img/structure/B2903862.png)
![N-[(5-Bromopyrazin-2-yl)methyl]-2-ethyl-6-methylmorpholine-4-carboxamide](/img/structure/B2903866.png)
![(5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol](/img/structure/B2903867.png)
![N-[(1-Benzylpyrazol-3-yl)methyl]-2-chloroacetamide](/img/structure/B2903868.png)